3-Cyclopropylpicolinonitrile
Overview
Description
Molecular Structure Analysis
The molecular structure of CPPN is represented by the formula C9H8N2 . The InChI code for CPPN is 1S/C9H8N2/c10-6-9-8(7-3-4-7)2-1-5-11-9/h1-2,5,7H,3-4H2 .Physical And Chemical Properties Analysis
CPPN has a molecular weight of 144.17 g/mol and a melting point of 119 °C. It is insoluble in water and soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide. CPPN is a weak base with a pKa of 1.79 and has a logP of 2.4, indicating moderate lipophilicity.Scientific Research Applications
C-H Functionalization in Cyclopropanes
- Researchers have developed a palladium-catalyzed, picolinamide-enabled efficient C-H arylation of cyclopropanes, demonstrating a practical approach for the functionalization of these compounds. This method allows the use of various aryl iodides as coupling partners, leading to the exclusive formation of cis-substituted cyclopropylpicolinamides (Roman & Charette, 2013).
Photophysical Properties in Iridium Complexes
- A study on heteroleptic cyclometalated Ir(III) complexes, including Ir(Fppy)2(dmb), reports their synthesis and comprehensive photophysical properties. These complexes show potential in light-emitting devices and temperature sensors due to their high emission efficiencies and thermal sensitivity of their photophysical properties (Zanoni et al., 2014).
Synthesis of Benzoazepinoisoquinolinones
- The synthesis of 3-arylisoquinolines through cycloaddition reactions and their subsequent transformation into benzo[3,4]azepino[1,2-b]isoquinolinones using ring-closing metathesis (RCM) reaction is reported. This method provides a useful approach for the synthesis of these heterocyclic compounds (Van et al., 2011).
Enantioselective Catalysis
- New optically active 3,5-dinitrosalicyloxazolines have been synthesized and used as in-situ catalysts for enantioselective cyclopropanation reactions. This development offers a new perspective in the field of enantioselective catalysis (Brunner & Haßler, 1998).
Synthesis of Spiroindolines
- An innovative method for the synthesis of cyclopropyl spiroindolines is described using palladium(0)-catalyzed C-H functionalization. This process allows the creation of functionalized indoline scaffolds, highlighting the versatility of spiroindolines in chemical synthesis (Saget et al., 2013).
Safety And Hazards
properties
IUPAC Name |
3-cyclopropylpyridine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c10-6-9-8(7-3-4-7)2-1-5-11-9/h1-2,5,7H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQCVAZUZHHNMOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(N=CC=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20698963 | |
Record name | 3-Cyclopropylpyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20698963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropylpicolinonitrile | |
CAS RN |
878805-22-2 | |
Record name | 3-Cyclopropylpyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20698963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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